3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
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Overview
Description
3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . Additionally, radical addition followed by intramolecular cyclization can also be employed to afford the pyrazole skeleton .
Industrial Production Methods
Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70. This catalyst offers a simple reaction workup and presents valuable eco-friendly attributes .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.
Scientific Research Applications
3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects. For example, they may inhibit the activity of certain enzymes or modulate receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenyl pyrazole
- 4-Fluorophenyl pyrazole
- 3-Chloro-4-fluorophenyl pyrazole
Uniqueness
3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to its specific substitution pattern and structural features. The presence of both chloro and fluoro substituents enhances its biological activity and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C12H10ClFN2 |
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Molecular Weight |
236.67 g/mol |
IUPAC Name |
3-chloro-2-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole |
InChI |
InChI=1S/C12H10ClFN2/c13-12-10-2-1-3-11(10)15-16(12)9-6-4-8(14)5-7-9/h4-7H,1-3H2 |
InChI Key |
FFQDNPRMGUWESB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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